Hydrogen-Bonding Profile: N2- vs. C4-p-Tolyl Phthalazinone
The N2-substituted target compound (CAS 919868-22-7) carries zero hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA), whereas its C4-substituted regioisomer (CAS 51334-85-1) possesses one HBD and three HBA . This difference arises because the C4 regioisomer retains a free lactam N2–H proton available for hydrogen bond donation, while in the N2-substituted target compound the lactam nitrogen is fully substituted with the p-tolyl group, eliminating the N–H donor functionality. The C4 regioisomer (CAS 51334-85-1) is commercially listed by Sigma Aldrich (Product No. 528080, 95% purity, mp 250–255 °C) , indicating established procurement pathways. In contrast, the target N2 compound (CAS 919868-22-7) is supplied by specialty chemical vendors at 96–97% purity , reflecting a different supply chain profile. For drug discovery applications, the absence of an N–H donor in the target compound alters its capacity for hydrogen-bond-mediated target engagement, membrane permeability (reduced HBD count is associated with improved passive permeability according to Lipinski's Rule of Five), and metabolic susceptibility compared with the C4 regioisomer [1].
| Evidence Dimension | Hydrogen bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | 0 HBD, 2 HBA (CAS 919868-22-7, N2-p-tolyl substituted) |
| Comparator Or Baseline | 1 HBD, 3 HBA (CAS 51334-85-1, C4-p-tolyl substituted regioisomer) |
| Quantified Difference | Δ = 1 fewer HBD, 1 fewer HBA for the N2-substituted target compound |
| Conditions | Computed physicochemical properties (Chem960 database, based on molecular structure) |
Why This Matters
The loss of one H-bond donor in the N2-substituted compound directly affects target binding pharmacophore compatibility, oral bioavailability predictors (Lipinski rules), and solid-state crystal packing behavior, making the two regioisomers non-interchangeable in drug design campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
